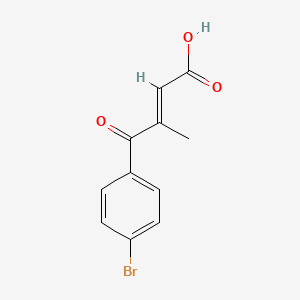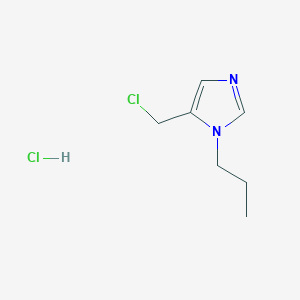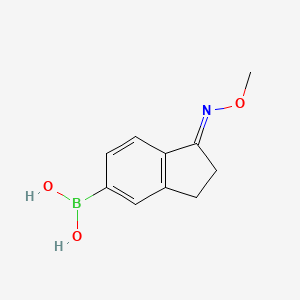![molecular formula C14H11ClN2O2 B3037670 2-[(4-Chlorobenzoyl)amino]benzamide CAS No. 52962-92-2](/img/structure/B3037670.png)
2-[(4-Chlorobenzoyl)amino]benzamide
Overview
Description
“2-[(4-Chlorobenzoyl)amino]benzamide” is an organic compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, so the buyer assumes responsibility to confirm its identity and/or purity .
Synthesis Analysis
The synthesis of benzamides, including “2-[(4-Chlorobenzoyl)amino]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorobenzoyl)amino]benzamide” is represented by the linear formula C26H18Cl2N2O3 . Its molecular weight is 477.351 .Scientific Research Applications
Gastroprokinetic Activity
2-[(4-Chlorobenzoyl)amino]benzamide derivatives have been synthesized and evaluated for their gastroprokinetic activity. One such derivative, N-[(4-Benzyl-2-morpholinyl)methyl]-4-chloro-2-[(4-chlorobenzoyl)amino]benzamide, showed potent gastroprokinetic activity, comparable to the standard agent metoclopramide (Kato et al., 1995).
Antispasmodic and Antihypoxic Properties
Benzamides, including 2-[(4-Chlorobenzoyl)amino]benzamide derivatives, have been recognized for their physiological activity. Some benzamides have been used as anticonvulsants and exhibit pronounced antispasmodic activity. A study focused on synthesizing and assessing the antispasmodic and antihypoxic activity of these compounds found that they have significant therapeutic potential (Bakibaev et al., 1994).
Neuroleptic Activity
In the field of neuroleptics, benzamide derivatives have been designed and synthesized with the goal of finding potential neuroleptics. Compounds related to 2-[(4-Chlorobenzoyl)amino]benzamide were evaluated for their inhibitory effects on stereotyped behavior in rats, and a good correlation between structure and activity was found (Iwanami et al., 1981).
Anticonvulsant Activity
Research into the anticonvulsant activity of 2-[(4-Chlorobenzoyl)amino]benzamide and its analogues has been conducted, with some compounds showing superior efficacy compared to standard drugs in certain seizure models (Lambert et al., 1995).
Analysis of Weak Interactions in Crystal Structures
Studies on the aggregation in isomeric imides have involved compounds like 4-chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide. Such research is essential in understanding the molecular interactions and crystal packing of these compounds, which can influence their pharmacological properties (Mocilac et al., 2018).
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Future Directions
Benzamides are used widely in various industries and as an intermediate product in the synthesis of therapeutic agents . The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .
properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-7-5-9(6-8-10)14(19)17-12-4-2-1-3-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJRISAHOBSRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzoyl)amino]benzamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3037587.png)


![3-amino-N-(3,4-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037591.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037594.png)
![2-[2-(2,5-Dimethoxyanilino)-2-oxoethyl]benzenecarboxylic acid](/img/structure/B3037596.png)


![2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide](/img/structure/B3037599.png)



